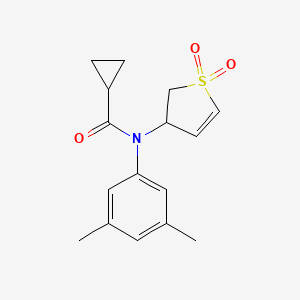
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H19NO3S and its molecular weight is 305.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its interactions with various biological targets and its therapeutic implications.
Chemical Structure
The molecular formula of this compound is C20H21N2O3S, characterized by a cyclopropanecarboxamide moiety linked to a thiophene derivative. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Starting from appropriate thiophene precursors.
- Amidation Reaction : Reacting the thiophene derivative with 3,5-dimethylphenyl amine.
- Cyclopropanation : Utilizing cyclopropanation techniques to introduce the cyclopropane structure.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Anticancer Effects : Analogous compounds have shown potential in inhibiting tumor growth in various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of cytokine release | |
| Enzyme inhibition | Competitive inhibition of target enzymes |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects on human cancer cell lines and reported a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharides (LPS).
- Enzyme Inhibition : Research highlighted its potential as an acetyl-CoA carboxylase (ACC) inhibitor, which is relevant for metabolic disorders.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest:
- Binding Affinity : The compound effectively binds to specific proteins involved in disease pathways, leading to inhibition of their functions.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its cytoprotective effects against oxidative stress.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-12(2)9-15(8-11)17(16(18)13-3-4-13)14-5-6-21(19,20)10-14/h5-9,13-14H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATFYJIJVGBLBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














